molecular formula C7H5F3N4 B2835851 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1783787-20-1

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B2835851
CAS No.: 1783787-20-1
M. Wt: 202.14
InChI Key: YDYMBPPTKQVKCI-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine” is a chemical compound with the CAS Number: 1783787-20-1 . It has a molecular weight of 202.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI code is 1S/C7H5F3N4/c8-7(9,10)4-1-12-6-5(11)2-13-14(6)3-4/h1-3H,11H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 202.14 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

  • Synthesis and Anticancer Activities : Nagender et al. (2014) synthesized novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives using 6-trifluoromethylpyrazolo[3,4-b]pyridin-3-amine. These compounds displayed promising cytotoxicity against several human cancer cell lines, indicating potential as anticancer agents (Nagender et al., 2014).

  • Chemical Synthesis and Characterization : Xu Li-feng (2011) reported the synthesis of new 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives. The structural characterization of these compounds was achieved through various spectroscopic methods, contributing to the understanding of pyrazolo[1,5-a]pyrimidine chemistry (Xu Li-feng, 2011).

  • Development of Molecular Probes : Kumar et al. (2011) explored pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as molecular probes for the A2A adenosine receptor. Their study resulted in the synthesis of high affinity functionalized congeners, useful for studying the A2A adenosine receptor (Kumar et al., 2011).

  • Nitration and Heterocyclization Studies : Gazizov et al. (2020) investigated the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to the creation of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines. This study contributes to the field of heterocyclic chemistry and the understanding of pyrazolo[1,5-a]pyrimidine derivatives (Gazizov et al., 2020).

  • Anticancer Agent Synthesis : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. These compounds showed promising bioactivity against various cancer cell lines, highlighting their potential as anticancer agents (Chavva et al., 2013).

  • Diverse Synthesis Applications : Jismy et al. (2020) reported an efficient synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. The study demonstrated a versatile synthetic methodology, potentially useful in the development of pharmacologically active compounds (Jismy et al., 2020).

Properties

IUPAC Name

6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-1-12-6-5(11)2-13-14(6)3-4/h1-3H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYMBPPTKQVKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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